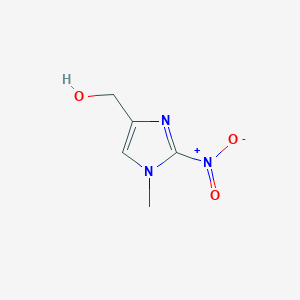
1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-fluorobenzene with dichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger quantities. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroacetic acid, while reduction may produce 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethane.
科学的研究の応用
1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 4-Bromo-3-fluoroacetophenone
- 4-Bromo-3-fluorophenylcarbamic acid benzyl ester
Comparison: 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with two chlorine atoms on the ethanol moiety This combination of halogens imparts distinct chemical properties, making it different from similar compounds that may lack one or more of these halogens
特性
分子式 |
C8H6BrCl2FO |
|---|---|
分子量 |
287.94 g/mol |
IUPAC名 |
1-(4-bromo-3-fluorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H6BrCl2FO/c9-5-2-1-4(3-6(5)12)7(13)8(10)11/h1-3,7-8,13H |
InChIキー |
WERYMBXHOJMFOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(Cl)Cl)O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


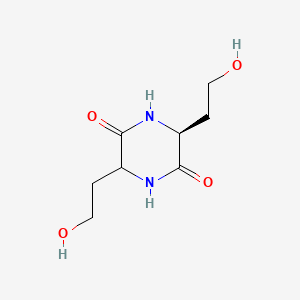


![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
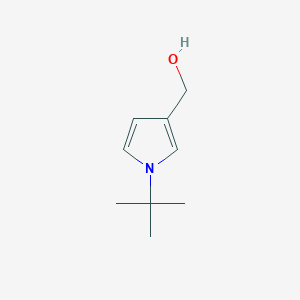

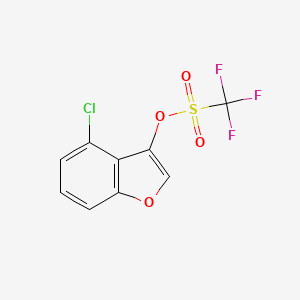
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

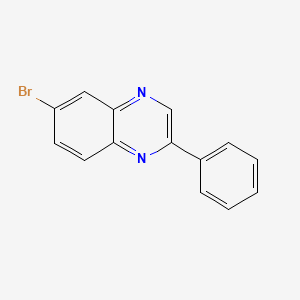

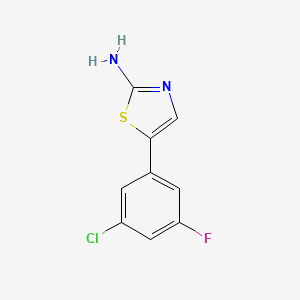
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
